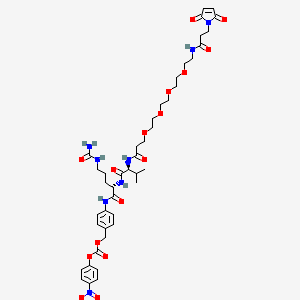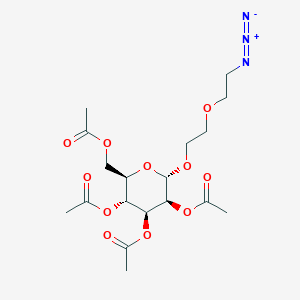
4-(4-Carboxyphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Carboxyphenyl)-2-methylphenol, or 4-CMP, is a phenolic compound that has been studied extensively for its potential applications in scientific research. It is a white, crystalline solid that is soluble in water and ethanol. 4-CMP has a molecular weight of 176.19 g/mol and a melting point of 66-68°C. It has been used in a variety of scientific experiments, including those related to the study of enzymes, proteins, and nucleic acids.
Aplicaciones Científicas De Investigación
4-CMP has been used in a variety of scientific experiments, including those related to the study of enzymes, proteins, and nucleic acids. It has been used as a substrate for the enzyme phenol hydroxylase, which catalyzes the hydroxylation of phenols. It has also been used as a substrate for the enzyme glucose-6-phosphate dehydrogenase, which catalyzes the oxidation of glucose-6-phosphate. 4-CMP has been used in the study of protein-protein interactions and has been used to study the structure and function of nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-CMP is not fully understood. It is believed that 4-CMP acts as an inhibitor of enzymes, proteins, and nucleic acids. It is thought to bind to the active site of enzymes, proteins, and nucleic acids, thereby preventing their activity. It has also been suggested that 4-CMP may bind to the active site of proteins and nucleic acids, interfering with their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP are not well understood. Studies have shown that 4-CMP can inhibit the activity of enzymes, proteins, and nucleic acids. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 4-CMP has been shown to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-CMP in laboratory experiments include its relatively low cost and its availability in a variety of concentrations. 4-CMP is also stable in aqueous solutions and is soluble in both water and ethanol. The main limitation of using 4-CMP in laboratory experiments is that it is not very soluble in organic solvents, such as chloroform and dichloromethane.
Direcciones Futuras
The potential future directions for the use of 4-CMP in scientific research are vast. It could be used to study the structure and function of enzymes, proteins, and nucleic acids. It could also be used to study the effects of inhibitors on enzyme activity and protein-protein interactions. Additionally, 4-CMP could be used to study the effects of inhibitors on the growth of certain types of bacteria, fungi, and cancer cells. Finally, 4-CMP could be used to study the effects of inhibitors on the metabolism of certain drugs and other compounds.
Métodos De Síntesis
The synthesis of 4-CMP is relatively simple and can be accomplished in a few steps. The first step involves the reaction of p-cresol with sodium hydroxide to form 4-CMP. This is followed by the reaction of 4-CMP with sodium hydroxide to form the sodium salt of 4-CMP. The sodium salt is then reacted with hydrochloric acid to form the free acid form of 4-CMP. The final step involves the crystallization of 4-CMP from an ethanol solution.
Propiedades
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTQOHCLMOKJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572288 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxyphenyl)-2-methylphenol | |
CAS RN |
189161-81-7 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)



